Naphth(1,2-b)oxirene

Arene oxide reactivity Acid-catalyzed ring opening Microcalorimetry kinetics

Naphth(1,2-b)oxirene, systematically named naphtho[1,2-b]oxirene and commonly referred to as naphthalene 1,2-oxide, is a polycyclic aromatic hydrocarbon epoxide with molecular formula C10H6O and molecular weight 142.15 g/mol. It features an epoxide ring fused across the 1,2-position of the naphthalene framework, classifying it as an arene oxide that serves as both a key intermediate in the oxidative metabolism of naphthalene and a versatile chiral building block in asymmetric synthesis.

Molecular Formula C10H6O
Molecular Weight 142.15 g/mol
CAS No. 277-50-9
Cat. No. B1215210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphth(1,2-b)oxirene
CAS277-50-9
Synonymsnaphthalene 1,2-oxide
naphthalene oxide
Molecular FormulaC10H6O
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2O3
InChIInChI=1S/C10H6O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6H
InChIKeyYDRQTXULVDCOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphth(1,2-b)oxirene (CAS 277-50-9) Procurement Guide: Arene Oxide Identity and Research-Grade Specifications


Naphth(1,2-b)oxirene, systematically named naphtho[1,2-b]oxirene and commonly referred to as naphthalene 1,2-oxide, is a polycyclic aromatic hydrocarbon epoxide with molecular formula C10H6O and molecular weight 142.15 g/mol [1]. It features an epoxide ring fused across the 1,2-position of the naphthalene framework, classifying it as an arene oxide that serves as both a key intermediate in the oxidative metabolism of naphthalene and a versatile chiral building block in asymmetric synthesis [2].

Why Generic Arene Oxides Cannot Replace Naphth(1,2-b)oxirene: Kinetic and Thermodynamic Barriers to Substitution


The reactivity profile of naphthalene 1,2-oxide is fundamentally distinct from other common arene oxides, precluding simple interchangeability. Its acid-catalyzed hydrolysis rate constant (kH = 70.4 M⁻¹s⁻¹) is approximately 157-fold lower than that of benzene oxide (kH = 11,080 M⁻¹s⁻¹) and 160-fold lower than that of 1,2-dihydronaphthalene oxide (kH = 11,300 M⁻¹s⁻¹) under comparable conditions [1]. Moreover, the reaction enthalpy (ΔH = -51.3 ± 1.7 kcal mol⁻¹) is significantly less exothermic than that of benzene oxide (ΔH = -57.0 kcal mol⁻¹), revealing a thermodynamic stabilization of 2.7 kcal mol⁻¹ by DFT calculation [1]. Substituting naphthalene 1,2-oxide with a generic arene oxide would drastically alter reaction rates, regiochemical outcomes, and metabolic fate, compromising experimental reproducibility and mechanistic interpretation [2].

Quantitative Differentiation Evidence for Naphth(1,2-b)oxirene Against Closest Analogs


Acid-Catalyzed Hydrolysis Rate: 157-Fold Slower than Benzene Oxide

Naphthalene 1,2-oxide exhibits markedly suppressed reactivity toward acid-catalyzed ring opening compared to benzene oxide. The second-order rate constant for naphthalene 1,2-oxide is kH = 70.4 M⁻¹s⁻¹, whereas benzene oxide reacts with kH = 11,080 M⁻¹s⁻¹ under comparable conditions, representing a 157-fold difference [1]. Similarly, it is 160-fold less reactive than the structurally related 1,2-dihydronaphthalene oxide (kH = 11,300 M⁻¹s⁻¹) [1].

Arene oxide reactivity Acid-catalyzed ring opening Microcalorimetry kinetics

Reaction Enthalpy of Aromatization: Thermodynamic Stabilization vs. Benzene Oxide

The acid-catalyzed aromatization of naphthalene 1,2-oxide to naphthols is significantly less exothermic (ΔH = -51.3 ± 1.7 kcal mol⁻¹) than the corresponding reaction of benzene oxide (ΔH = -57.0 kcal mol⁻¹), a difference of +5.7 kcal mol⁻¹ [1]. A crude experimental estimate places the stabilization effect at ∼1 kcal mol⁻¹, while DFT calculations (B3LYP/6-31G* with AM1/SM2 solvation) indicate a larger stabilization of 2.7 kcal mol⁻¹ [1].

Thermodynamic stability Homoaromaticity Microcalorimetry

Regioselective Ring Opening: 95% 1-Naphthol Selectivity vs. Benzene Oxide

Under acid-catalyzed conditions, naphthalene 1,2-oxide undergoes ring opening with high regioselectivity, yielding 95% 1-naphthol and 5% 2-naphthol [1]. In contrast, benzene oxide aromatizes to give phenol as the exclusive product [2]. This differential product distribution reflects the influence of the fused aromatic ring on the stability of the intermediate carbocation and has mechanistic implications for the NIH shift pathway [1].

Regioselectivity NIH shift Phenol formation

Isomerization Rate Correlation: Naphthalene 1,2-Oxide as a Benchmark Arene Oxide

The isomerization rate of naphthalene 1,2-oxide was included in a quantitative structure-reactivity correlation study of simple arene oxides [1]. Using the INDO semi-empirical method, the calculated transition-state energy differences yielded a correlation coefficient sufficient to predict the relative isomerization rates across benzene oxide, methyl-substituted benzene oxides, naphthalene 1,2-oxide, and phenanthrene 9,10-oxide [1]. Naphthalene 1,2-oxide occupies an intermediate position in this reactivity series, making it a critical calibration point for computational models of arene oxide reactivity [1].

Isomerization kinetics INDO calculations Structure-reactivity

Evidence-Backed Application Scenarios for Naphth(1,2-b)oxirene (CAS 277-50-9)


Mechanistic Studies of PAH Oxidative Metabolism and NIH Shift Pathways

The unique combination of slow hydrolysis kinetics (kH = 70.4 M⁻¹s⁻¹) and distinct regiochemical outcome (95% 1-naphthol, 5% 2-naphthol) makes naphthalene 1,2-oxide the definitive substrate for tracing the NIH shift mechanism in naphthalene metabolism [1]. Its thermodynamic stabilization (2.7 kcal mol⁻¹ by DFT) allows isolation and controlled study of the epoxide intermediate, which is not feasible with more reactive arene oxides such as benzene oxide [1]. Researchers investigating cytochrome P450-mediated epoxidation or epoxide hydrolase activity require this specific compound to reproduce physiologically relevant metabolic branching [2].

Asymmetric Synthesis of Chiral 1,2-Disubstituted Naphthalene Derivatives

The rigid bicyclic framework of naphthalene 1,2-oxide, combined with its moderate reactivity, enables stereoselective ring-opening reactions that are not achievable with monocyclic epoxides. The 160-fold lower hydrolysis rate relative to 1,2-dihydronaphthalene oxide provides a practical kinetic window for nucleophilic attack under controlled conditions, yielding chiral 1,2-disubstituted dihydronaphthalenes with predictable regiochemistry [1]. This scenario is directly supported by the established synthesis of optically active naphthalene 1,2-oxide enantiomers [3].

Computational Chemistry Benchmarking and QSAR Model Calibration

Naphthalene 1,2-oxide serves as a critical data point in structure-reactivity correlations linking arene oxide isomerization rates to INDO-calculated transition-state energies [2]. Its intermediate position between benzene oxide and phenanthrene 9,10-oxide in the reactivity series makes it an essential validation compound for DFT and semi-empirical models aimed at predicting the fate of PAH epoxides in biological systems [2]. Procurement of this compound is essential for groups developing in silico toxicology or drug metabolism prediction platforms [1].

Microcalorimetric Reference Standard for Epoxide Thermodynamic Studies

The precisely measured reaction enthalpy (ΔH = -51.3 ± 1.7 kcal mol⁻¹) and the well-characterized kinetic profile of naphthalene 1,2-oxide establish it as a reference standard for heat-flow microcalorimetry investigations of arene oxide stability [1]. The quantitative stabilization effect (experimental: ∼1 kcal mol⁻¹; DFT: 2.7 kcal mol⁻¹) provides a benchmark against which homoaromaticity and homoconjugative stabilization in other polycyclic epoxides can be assessed [1].

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